Titralac

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Titralac is a commercial name for calcium carbonate, a compound widely used as an antacid to relieve symptoms of indigestion, heartburn, and acid reflux. Calcium carbonate is a naturally occurring mineral found in rocks such as limestone, marble, and chalk. It is also present in the shells of marine organisms, snails, and eggs. In addition to its use as an antacid, calcium carbonate is employed in various industrial applications, including as a calcium supplement, a phosphate binder in patients with chronic renal failure, and a neutralizing agent for acidic conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Calcium carbonate can be synthesized through several methods, including:

Carbonation of Calcium Hydroxide: This method involves bubbling carbon dioxide gas through a solution of calcium hydroxide, resulting in the precipitation of calcium carbonate. [ \text{Ca(OH)}_2 + \text{CO}_2 \rightarrow \text{CaCO}_3 + \text{H}_2\text{O} ]

Double Decomposition: This method involves the reaction of calcium chloride with sodium carbonate, resulting in the formation of calcium carbonate and sodium chloride. [ \text{CaCl}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{CaCO}_3 + 2\text{NaCl} ]

Industrial Production Methods

Industrially, calcium carbonate is produced through the mining and processing of natural sources such as limestone and marble. The raw material is crushed, ground, and purified to obtain the desired particle size and purity. Precipitated calcium carbonate is produced by hydrating quicklime (calcium oxide) and then reacting it with carbon dioxide to form calcium carbonate.

Análisis De Reacciones Químicas

Types of Reactions

Calcium carbonate undergoes several types of chemical reactions, including:

Thermal Decomposition: When heated, calcium carbonate decomposes into calcium oxide and carbon dioxide. [ \text{CaCO}_3 \rightarrow \text{CaO} + \text{CO}_2 ]

Acid-Base Reactions: Calcium carbonate reacts with acids to produce carbon dioxide, water, and a corresponding calcium salt. [ \text{CaCO}_3 + 2\text{HCl} \rightarrow \text{CaCl}_2 + \text{H}_2\text{O} + \text{CO}_2 ]

Common Reagents and Conditions

Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with calcium carbonate.

Heat: Thermal decomposition requires heating calcium carbonate to temperatures above 825°C.

Major Products Formed

Calcium Oxide: Formed during thermal decomposition.

Calcium Salts: Formed during acid-base reactions, such as calcium chloride, calcium sulfate, and calcium nitrate.

Aplicaciones Científicas De Investigación

Calcium carbonate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and as a standard for calibrating pH meters.

Biology: Employed in cell culture media as a buffering agent and as a source of calcium for biological processes.

Industry: Utilized in the production of paper, plastics, paints, and coatings as a filler and pigment. It is also used in the construction industry as a building material and in agriculture to neutralize acidic soils.

Mecanismo De Acción

The primary mechanism of action of calcium carbonate as an antacid involves neutralizing hydrochloric acid in the stomach. This reaction increases the pH of the stomach contents, reducing acidity and alleviating symptoms of heartburn and indigestion. The neutralization reaction can be represented as follows: [ \text{CaCO}_3 + 2\text{HCl} \rightarrow \text{CaCl}_2 + \text{H}_2\text{O} + \text{CO}_2 ] Calcium carbonate also acts as a phosphate binder by binding to dietary phosphate in the gastrointestinal tract, forming insoluble calcium phosphate, which is excreted in the feces. This reduces phosphate absorption and helps manage hyperphosphatemia in patients with chronic renal failure .

Comparación Con Compuestos Similares

Calcium carbonate can be compared with other antacids and calcium supplements, such as:

Magnesium Hydroxide: Another common antacid that neutralizes stomach acid but may cause diarrhea as a side effect.

Aluminum Hydroxide: An antacid that neutralizes stomach acid and is often combined with magnesium hydroxide to balance side effects.

Calcium Citrate: A calcium supplement that is more easily absorbed than calcium carbonate, especially in individuals with low stomach acid.

Uniqueness of Calcium Carbonate

High Calcium Content: Calcium carbonate contains a higher percentage of elemental calcium compared to other calcium supplements, making it an efficient source of calcium.

Cost-Effective: It is widely available and relatively inexpensive compared to other calcium supplements and antacids.

Propiedades

Número CAS |

51810-75-4 |

|---|---|

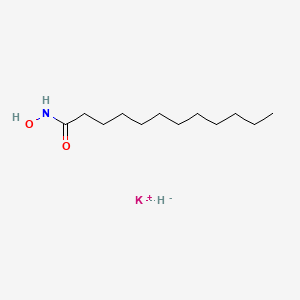

Fórmula molecular |

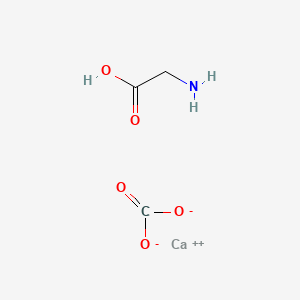

C3H5CaNO5 |

Peso molecular |

175.15 g/mol |

Nombre IUPAC |

calcium;2-aminoacetic acid;carbonate |

InChI |

InChI=1S/C2H5NO2.CH2O3.Ca/c3-1-2(4)5;2-1(3)4;/h1,3H2,(H,4,5);(H2,2,3,4);/q;;+2/p-2 |

Clave InChI |

BRDTZYWEKQZTFE-UHFFFAOYSA-L |

SMILES canónico |

C(C(=O)O)N.C(=O)([O-])[O-].[Ca+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.